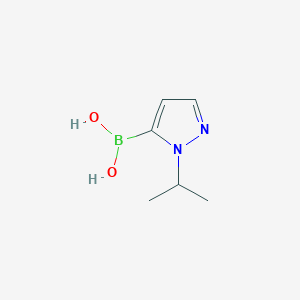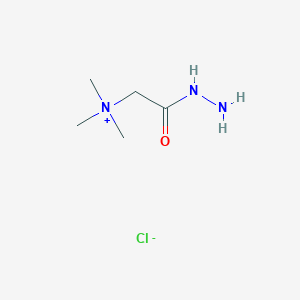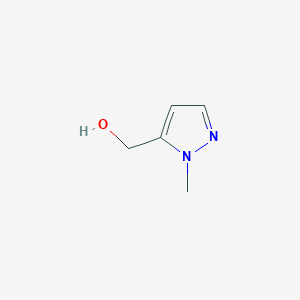
3-Bromo-4-fluorophenylacetic Acid
Overview
Description
3-Bromo-4-fluorophenylacetic acid (3-Br-4-FPA) is a phenylacetic acid derivative with a bromine and fluorine substituent. It is a colorless solid which is soluble in polar organic solvents and insoluble in water. It is a versatile synthetic building block and has been used in a variety of applications such as organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis of Potent BACE1 Inhibitors
3-Bromo-4-fluorophenylacetic acid plays a crucial role in synthesizing potent BACE1 inhibitors, which are potential treatments for Alzheimer's Disease. This synthesis process involves a Friedel-Crafts reaction followed by DMSO mediated α-oxidation, leading to the production of α-diketone, aminohydantoin formation, and Suzuki coupling, achieving over 70% overall yield (Zhou, Malamas, & Robichaud, 2009).
Comparative DFT Study on Reactivity and Acidity
A detailed first principle study on halogenated phenylacetic acids, including this compound, highlights its structural properties and reactivity. The study explores various molecular descriptors, including Fukui functions, local softness, electrophilicity, and acidity, providing insights into the molecule's chemical behavior (Srivastava, Baboo, Narayana, Sarojini, & Misra, 2015).
Chromatographic Selectivity in Pharmaceutical Synthesis
In the pharmaceutical industry, this compound is significant for understanding the chromatographic behavior of fluorinated isomers, which are crucial for ensuring the purity of pharmaceutical products. Studies on this compound's chromatographic selectivity help in controlling impurities in drug substances (Chasse, Wenslow, & Bereznitski, 2007).
Role in Suzuki Coupling and Synthetic Chemistry
This compound is used in Friedel-Crafts cycli-acylalkylation, a critical step in synthesizing various chemical compounds. This compound's reactivity in Suzuki coupling reactions and other synthetic processes highlights its importance in organic chemistry (Vincek & Booth, 2009).
Bioactive Platinum(IV) Complexes Incorporation
In the field of medicinal chemistry, this compound derivatives are incorporated into cytotoxic platinum(IV) complexes. These complexes exhibit superior biological activity, highlighting the compound's potential in developing new therapeutic agents (Aputen, Elias, Gilbert, Sakoff, Gordon, Scott, & Aldrich-Wright, 2022).
Contribution to Environmental Microbiology
This compound is also relevant in environmental microbiology. Studies on its metabolism by specific Pseudomonas species provide insights into the microbial degradation of synthetic organic compounds, which is crucial for understanding environmental impact and bioremediation processes (Harper & Blakley, 1971).
Impact on Marine Algae Studies
Research involving marine red algae has identified bromophenol derivatives structurally related to this compound. These studies contribute to our understanding of marine biodiversity and the potential of natural products in pharmaceutical applications (Li, Li, Ji, Wang, 2007).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFGIJYSXNXNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392293 | |
| Record name | 3-Bromo-4-fluorophenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194019-11-9 | |
| Record name | 3-Bromo-4-fluorophenylacetic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-fluorophenylacetic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-Bromo-4-fluorophenylacetic acid in the synthesis of the BACE1 inhibitor described in the research?
A1: this compound serves as a crucial starting material in the synthesis of 2-amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one, a potent BACE1 inhibitor. [] The synthesis leverages the reactivity of the bromo and carboxylic acid functional groups present in this compound. Specifically, it undergoes a Friedel-Crafts reaction with 2-methoxytoluene, incorporating a key structural component of the final BACE1 inhibitor. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



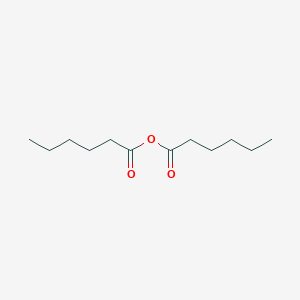
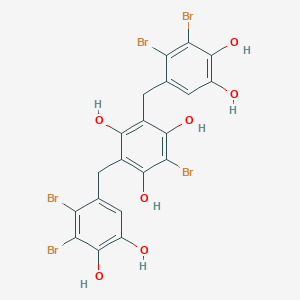

![N-[2-(4-methoxyphenoxy)phenyl]methanesulfonamide](/img/structure/B150814.png)

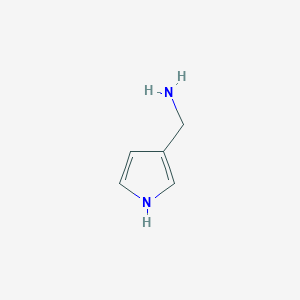

![1H-Pyrrolo[2,3-B]pyridine-5-methanamine](/img/structure/B150823.png)

